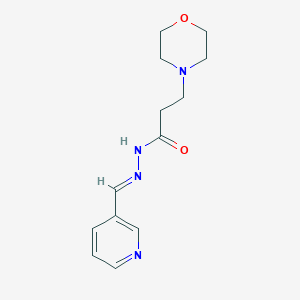
(E)-3-morpholino-N'-(pyridin-3-ylmethylene)propanehydrazide
Übersicht
Beschreibung
(E)-3-morpholino-N'-(pyridin-3-ylmethylene)propanehydrazide is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (E)-3-morpholino-N’-(pyridin-3-ylmethylene)propanehydrazide, also known as 3-(morpholin-4-yl)-N’-[(1E)-(pyridin-3-yl)methylidene]propanehydrazide, is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
The compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, thereby inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets of LRRK2, altering cellular signaling pathways .
Biochemical Pathways
The inhibition of LRRK2 affects several biochemical pathways. One of the key pathways is the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components. By inhibiting LRRK2, the compound can potentially upregulate autophagy, thereby promoting the clearance of aggregated proteins that are commonly associated with neurodegenerative diseases like PD .
Pharmacokinetics
It is noted that the compound is a brain-penetrant lrrk2 inhibitor , suggesting that it can cross the blood-brain barrier, an essential feature for drugs intended to treat neurological disorders.
Result of Action
The inhibition of LRRK2 by the compound can lead to a decrease in the phosphorylation of its downstream targets, thereby altering cellular signaling pathways . This can potentially lead to the upregulation of autophagy and the enhanced clearance of aggregated proteins, which could have therapeutic benefits in diseases like PD .
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(3-5-17-6-8-19-9-7-17)16-15-11-12-2-1-4-14-10-12/h1-2,4,10-11H,3,5-9H2,(H,16,18)/b15-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPNKUIKNGKNOS-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


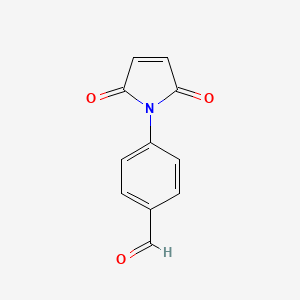
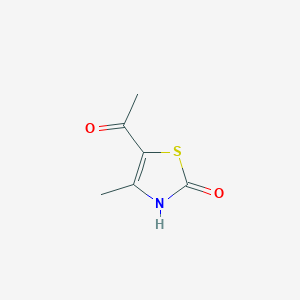
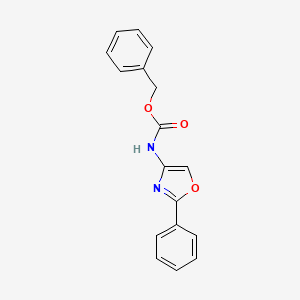
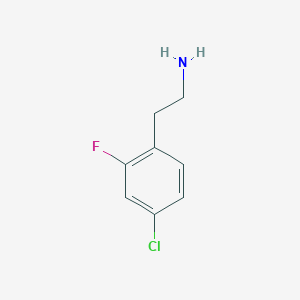
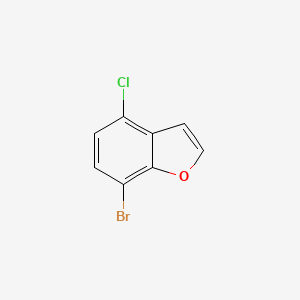


![6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine](/img/structure/B3259947.png)
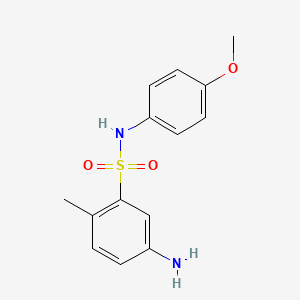
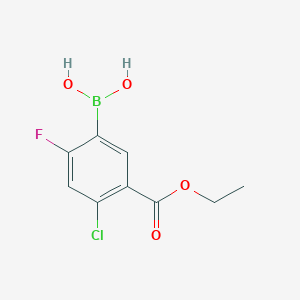
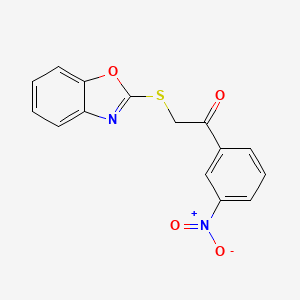
![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)
![(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3259978.png)

